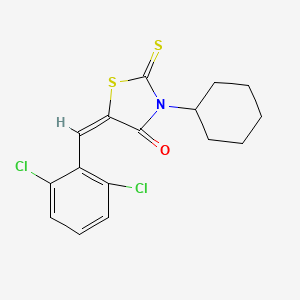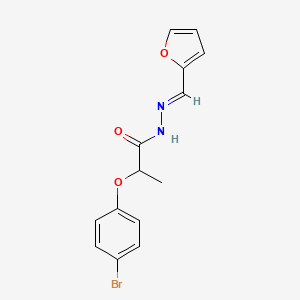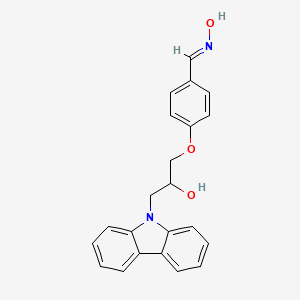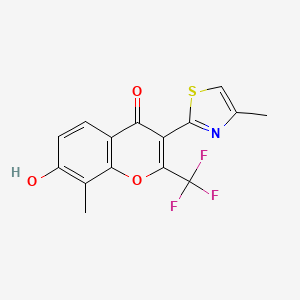
3-Cyclohexyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with a cyclohexyl and dichlorobenzylidene substituent, contributes to its potential pharmacological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of cyclohexylamine, 2,6-dichlorobenzaldehyde, and thiourea. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
- Cyclohexylamine reacts with 2,6-dichlorobenzaldehyde to form an imine intermediate.
- The imine intermediate then reacts with thiourea to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The dichlorobenzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atoms on the benzylidene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Nucleophiles (amines, thiols), polar solvents (DMF, DMSO), elevated temperatures.
Major Products
Oxidation: Sulfone derivative.
Reduction: Benzyl derivative.
Substitution: Substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: As a candidate for anticancer drug development, given its potential to induce apoptosis in cancer cells.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It may induce apoptosis by activating caspase pathways or inhibiting cell proliferation through interaction with DNA or specific proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Cyclohexyl-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 3-Cyclohexyl-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
3-Cyclohexyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the specific positioning of the chlorine atoms on the benzylidene ring, which can influence its biological activity and chemical reactivity. This compound’s unique structure may result in different pharmacological properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H15Cl2NOS2 |
|---|---|
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
(5E)-3-cyclohexyl-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15Cl2NOS2/c17-12-7-4-8-13(18)11(12)9-14-15(20)19(16(21)22-14)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2/b14-9+ |
InChI-Schlüssel |
HLUFUNWUAVMXAT-NTEUORMPSA-N |
Isomerische SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)Cl)/SC2=S |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-hydroxyethoxy)ethyl]-N'-phenylthiourea](/img/structure/B11992787.png)

![2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B11992795.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11992811.png)

![[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate](/img/structure/B11992828.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11992843.png)
![methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11992845.png)

![Propyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992873.png)
![Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11992876.png)
![8-[(3-bromobenzyl)sulfanyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992878.png)

